molecular formula C9H11N5 B1596953 4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile CAS No. 55441-53-7

4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile

Cat. No.: B1596953
CAS No.: 55441-53-7
M. Wt: 189.22 g/mol
InChI Key: CBQKWSSTGIRLMK-UHFFFAOYSA-N
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Description

Historical Context of Pyrimidine Derivatives

The historical development of pyrimidine chemistry traces back to the late 19th century, establishing a foundation that would eventually lead to the synthesis of complex derivatives such as 4-amino-2-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile. The earliest recognition of pyrimidine-containing compounds occurred in 1776 when Carl Wilhelm Scheele isolated uric acid, a purine derivative containing a pyrimidine ring, from urinary stones. However, the first true pyrimidine derivative, alloxan, was not isolated until 1818 by Brugnatelli through the oxidation of uric acid with nitric acid.

The systematic study of pyrimidines began with Adolf Pinner in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines. Pinner's pioneering work established fundamental synthetic methodologies that remain influential in contemporary pyrimidine chemistry. Most significantly, Pinner coined the term "pyrimidin" in 1885, combining elements from "pyridine" and "amidine" to reflect the structural characteristics of these compounds. This nomenclature innovation demonstrated the early recognition of pyrimidines as a distinct class of heterocyclic compounds worthy of systematic investigation.

The first synthesis of the unsubstituted pyrimidine parent compound was achieved by Siegmund Gabriel and James Colman in 1900. Their method involved converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction using zinc dust in hot water. This breakthrough provided researchers with access to the fundamental pyrimidine framework, enabling the development of numerous derivatives with enhanced biological and chemical properties.

The early 20th century witnessed rapid expansion in pyrimidine chemistry, driven by recognition of these compounds' biological significance. The discovery that cytosine, thymine, and uracil—essential components of deoxyribonucleic acid and ribonucleic acid—are pyrimidine derivatives revolutionized understanding of these heterocycles' importance in biological systems. This realization sparked intensive research into synthetic pyrimidine derivatives, ultimately leading to the development of pharmaceutically important compounds and the sophisticated derivatives studied today.

Discovery and Identification of this compound

The specific compound this compound emerged from systematic efforts to explore the chemical space around pyrimidine-5-carbonitrile derivatives, representing a convergence of several important structural motifs in heterocyclic chemistry. The compound was developed as part of broader research programs investigating pyrimidine derivatives with potential biological activities, particularly those incorporating amino and carbonitrile functional groups.

The identification and characterization of this compound involved comprehensive analytical techniques to establish its molecular structure and properties. The compound's molecular formula was determined to be C₉H₁₁N₅, with a corresponding molecular weight of 189.22 grams per mole. The Chemical Abstracts Service assigned the registry number 55441-53-7 to this specific compound, providing a unique identifier for scientific and commercial purposes.

Structural elucidation of this compound utilized multiple spectroscopic methods to confirm the arrangement of functional groups around the pyrimidine core. The compound's structure features a pyrimidine ring system with an amino group at position 4, a pyrrolidine substituent at position 2, and a carbonitrile group at position 5. This arrangement creates a highly functionalized heterocycle with multiple sites for potential chemical reactivity and biological interaction.

The physical properties of this compound have been extensively characterized to support its identification and practical applications. The compound exhibits a melting point range of 237-239°C, indicating substantial thermal stability characteristic of aromatic heterocycles. Additional physical parameters include a calculated boiling point of 452°C at standard atmospheric pressure and a density of 1.32 grams per cubic centimeter. These properties reflect the compound's solid-state nature under standard conditions and provide important information for handling and purification procedures.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, providing precise identification of the molecular structure and functional group arrangements. The compound name systematically describes each substituent's position on the pyrimidine ring, beginning with the amino group at position 4, followed by the pyrrolidin-1-yl group at position 2, and concluding with the carbonitrile group at position 5.

Alternative nomenclature systems provide additional names for this compound, reflecting different systematic approaches to heterocyclic naming. The compound may be referred to as 4-amino-2-(1-pyrrolidinyl)-5-pyrimidinecarbonitrile in certain naming conventions, emphasizing the pyrrolidine ring's nitrogen atom involvement in the substitution pattern. These nomenclature variations demonstrate the complexity inherent in naming highly substituted heterocyclic compounds while maintaining chemical accuracy and clarity.

The molecular representation of this compound can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is N#Cc1cnc(nc1N)N1CCCC1, providing a linear representation of the molecular connectivity. This notation system enables computational analysis and database searching while capturing the essential structural features of the molecule.

Classification of this compound places it within several important chemical categories. Primarily, the compound belongs to the pyrimidine class of heterocyclic compounds, characterized by the six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Additionally, the presence of the carbonitrile functional group classifies it among nitrile-containing compounds, while the amino substituent places it in the aminopyrimidine subclass. The pyrrolidine substituent further categorizes it as a bicyclic compound, combining two distinct ring systems within a single molecular framework.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₁₁N₅
Molecular Weight 189.22 g/mol
Chemical Abstracts Service Number 55441-53-7
Melting Point 237-239°C
Boiling Point 452°C at 760 mmHg
Density 1.32 g/cm³
Flash Point 227.1°C
Refractive Index 1.632
Polar Surface Area 78.83 Ų
Logarithm of Partition Coefficient 1.17688

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual molecular properties to encompass broader implications for synthetic methodology, structure-activity relationships, and pharmaceutical development. This compound exemplifies the sophisticated level of structural complexity achievable through modern synthetic approaches to pyrimidine derivatives, representing a convergence of multiple functional groups that confer unique chemical and biological properties.

Research into pyrimidine-5-carbonitrile derivatives has revealed their importance as versatile synthetic intermediates and potential pharmaceutical agents. The carbonitrile functional group provides a reactive site for further chemical transformations, enabling the synthesis of related compounds with modified properties. The strategic positioning of this group at the 5-position of the pyrimidine ring creates opportunities for selective functionalization while maintaining the aromatic character of the heterocyclic core.

The amino substituent at position 4 of this compound contributes significantly to the compound's potential biological activities and synthetic utility. Amino groups in pyrimidine derivatives frequently serve as hydrogen bond donors and acceptors, facilitating interactions with biological targets and influencing compound solubility and distribution properties. The presence of this functional group also provides opportunities for further chemical modification through acylation, alkylation, or condensation reactions.

The pyrrolidine substituent at position 2 represents a particularly interesting structural feature that distinguishes this compound from simpler pyrimidine derivatives. The five-membered saturated ring introduces conformational flexibility while maintaining a defined three-dimensional structure that may influence biological activity. This structural element exemplifies the increasing sophistication of heterocyclic chemistry research, where multiple ring systems are combined to create compounds with enhanced selectivity and potency.

Table 2: Structural Classification and Functional Groups

Classification Category Specific Classification Structural Feature
Primary Heterocycle Pyrimidine Six-membered aromatic ring with two nitrogens
Secondary Ring System Pyrrolidine Five-membered saturated nitrogen heterocycle
Functional Groups Amino group Primary amine at position 4
Functional Groups Carbonitrile Nitrile group at position 5
Substitution Pattern 2,4,5-Trisubstituted pyrimidine Multiple functional group arrangement
Chemical Class Aminopyrimidine Amino-substituted pyrimidine derivative
Chemical Class Nitrile compound Carbonitrile-containing heterocycle

Contemporary research in heterocyclic chemistry increasingly focuses on compounds like this compound that combine multiple pharmacophoric elements within a single molecular framework. This approach, often termed fragment-based drug design, seeks to optimize biological activity while maintaining favorable pharmaceutical properties. The specific combination of functional groups in this compound provides researchers with a valuable tool for exploring structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

4-amino-2-pyrrolidin-1-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-5-7-6-12-9(13-8(7)11)14-3-1-2-4-14/h6H,1-4H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQKWSSTGIRLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383238
Record name 4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55441-53-7
Record name 4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview of Pyrimidine-5-carbonitrile Synthesis

Pyrimidine-5-carbonitriles are typically synthesized via multicomponent reactions, cyclocondensations, or condensation-cyclization strategies involving key building blocks such as aldehydes, malononitrile, urea/thiourea, guanidine derivatives, or cyano-containing precursors. The synthetic approaches can be broadly classified based on the starting materials used:

Starting Material Typical Reaction Type Catalysts/Conditions Yields (%) References
Cyanoamide Solvent-free cyclocondensation Sodium methoxide, reflux 4 h ~49
Ethyl cyanoacetate Cyclocondensation with aldehydes K2CO3, ethanol reflux or microwave 41–90
α-Cyano ketone (e.g., benzoyl acetonitrile) Condensation with guanidine and aldehydes Na2CO3 in DMF, 120 °C or microwave 34–86
Malononitrile One-pot three-component reaction Bone char-nPrN-SO3H nanocatalyst, solvent-free, 80 °C Excellent (up to 94)
Guanidine derivatives Multicomponent reactions TiO2/SiO2 nanocomposite catalyst or NaOH, microwave Up to 94

Summary Table of Preparation Methods

Method No. Starting Materials Catalyst/Conditions Reaction Type Yield Range (%) Key Advantages Reference
1 Aromatic aldehyde, malononitrile, urea/thiourea Bone char-nPrN-SO3H, solvent-free, 80 °C One-pot three-component condensation >90 Eco-friendly, rapid, recyclable catalyst
2 Ethyl cyanoacetate, guanidine nitrate, aldehydes NaOH or piperidine, microwave or reflux Cyclocondensation 41–90 Microwave reduces time, improves yield
3 α-Cyano ketone, guanidine, aldehydes Na2CO3 in DMF, microwave or heating Condensation-cyclization 34–86 Microwave enhances efficiency
4 Cyanoamide and substituted malononitrile derivatives Sodium methoxide, solvent-free reflux Cyclocondensation ~49 Simple solvent-free protocol

Research Findings and Notes

  • Catalyst Innovations : The use of bone char-nPrN-SO3H as a recyclable nanocatalyst under solvent-free conditions is a significant advancement, achieving excellent yields rapidly and minimizing environmental impact.
  • Microwave Irradiation : Widely employed to enhance reaction rates and yields in pyrimidine-5-carbonitrile synthesis, particularly with ethyl cyanoacetate and guanidine derivatives.
  • Substituent Introduction : While many studies focus on aromatic or simple amine substituents, the incorporation of cyclic amines such as pyrrolidine at the 2-position is feasible via nucleophilic substitution or by using appropriate amine precursors in the multicomponent reactions.
  • Solvent Effects : Solvent-free or aqueous media are preferred for green chemistry approaches, with ethanol commonly used for recrystallization and purification steps.
  • Reaction Monitoring : Thin layer chromatography (TLC) is routinely used to monitor reaction progress and completion.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrimidine-5-carbonitrile derivatives arises from variations at position 2. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine-5-carbonitrile Derivatives

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Properties/Activities Synthesis Highlights References
4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile Pyrrolidine (saturated amine ring) 215.25* Potential for enhanced solubility and basicity Likely via nucleophilic substitution (inferred) -
4-Amino-2-(3-(2-trifluoromethylphenothiazinyl)propylthio)pyrimidine-5-carbonitrile (42) Phenothiazine-propylthio 421.52 Elemental analysis: C (59.97%), H (4.40%), N (16.76%); CB1 receptor antagonism K₂CO₃/DMF, 3-4 h reaction time
4-Amino-2-(2-fluorophenyl)pyrimidine-5-carbonitrile (6a) 2-Fluorophenyl (aromatic, electron-withdrawing) 239.21 Antitubercular activity (H37Rv strain) Column chromatography (Silica 60–120)
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile Methylthio (small, hydrophobic) 166.21 MP: 240–243°C; soluble in water Reflux in Ac₂O for 4 h
4-Amino-2-(allylsulfanyl)pyrimidine-5-carbonitrile Allylsulfanyl (unsaturated thioether) 192.24 XLogP3: 1.6; potential Michael acceptor Discontinued commercial synthesis
4-Amino-2-(4-methylthiazol-5-yl)pyrimidine-5-carbonitrile (6) Thiazole (heterocyclic, hydrogen-bonding) 268.29 Anticancer screening Guanidine coupling reactions

*Calculated based on molecular formula C₁₀H₁₃N₅.

Key Insights:

Structural Diversity: Pyrrolidine (target compound) offers a rigid, basic substituent, contrasting with phenothiazine-propylthio (bulky, sulfur-linked) and 2-fluorophenyl (aromatic, electron-withdrawing) . Methylthio and allylsulfanyl groups introduce sulfur-based hydrophobicity or reactivity .

Physicochemical Properties: The methylthio derivative’s high melting point (240–243°C) suggests strong crystalline packing, whereas allylsulfanyl (MW 192.24) may favor better bioavailability due to lower molecular weight . Phenothiazine-propylthio (C: 59.97%, N: 16.76%) aligns with high carbon content typical of lipophilic analogs .

Synthetic Routes: Most derivatives employ nucleophilic substitution (e.g., K₂CO₃/DMF for phenothiazine derivatives ) or condensation (e.g., guanidine coupling for thiazole derivatives ). The target compound’s synthesis likely mirrors these methods, substituting pyrrolidine for other amines or thiols.

Biological Relevance: 2-Fluorophenyl derivatives show antitubercular activity, highlighting the role of fluorine in target engagement . Phenothiazine analogs act as CB1 receptor antagonists, suggesting applications in metabolic disorders .

Research Findings and Implications

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃ in phenothiazine derivatives) enhance binding to receptors like CB1, while pyrrolidine’s basicity may improve solubility for CNS-targeted drugs .
  • Steric Considerations: Bulky substituents (e.g., phenothiazine) may limit blood-brain barrier penetration, whereas smaller groups (methylthio) favor broader distribution .
  • Synthetic Accessibility : Allylsulfanyl and methylthio derivatives are commercially discontinued or require specialized conditions, underscoring the need for scalable routes .

Biological Activity

4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is part of a larger class of pyrimidine derivatives known for their diverse biological properties, including antibacterial, antifungal, and anti-inflammatory effects. This article aims to synthesize current research findings regarding the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10N4\text{C}_8\text{H}_{10}\text{N}_4

This compound features a pyrimidine ring with an amino group and a pyrrolidine moiety, which may contribute to its biological activity through various mechanisms.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it has shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Pseudomonas aeruginosa0.013

Antifungal Activity

In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity. It demonstrated inhibition against Candida albicans with MIC values ranging from 16.69 to 78.23 µM, showcasing its potential as an antifungal agent .

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that its action may involve the inhibition of key enzymes or pathways in bacterial and fungal metabolism. The presence of the amino group and the pyrrolidine ring may enhance its interaction with biological targets.

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • In Vivo Efficacy : A study investigating the anti-inflammatory effects of similar pyrimidine derivatives reported that compounds with structural similarities to this compound significantly reduced inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .
  • Structural Activity Relationship (SAR) : Research focused on the SAR of pyrimidine derivatives indicated that modifications to the pyrimidine ring could enhance antibacterial activity, providing insights into optimizing the structure for improved efficacy .

Q & A

Basic: What synthetic methodologies are established for preparing 4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile?

The compound is typically synthesized via multi-component reactions or nucleophilic substitution. A common approach involves reacting pyrimidine precursors with pyrrolidine under catalytic conditions. For example:

  • Multi-component synthesis : Combining aldehydes, malononitrile, and thiourea derivatives in aqueous thermal conditions yields pyrimidinecarbonitrile scaffolds .
  • Substitution reactions : Replacing halogens or other leaving groups at the pyrimidine C2 position with pyrrolidine requires catalysts like Cu(I) or Pd(0) to enhance regioselectivity .
    Key reagents and conditions include anhydrous solvents (DMF, THF), elevated temperatures (80–120°C), and nitrogen atmospheres to prevent oxidation .

Basic: What analytical techniques validate the purity and structure of this compound?

Routine characterization involves:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., m/z = 374 [M⁺] for fluorinated derivatives) and purity (>95%) .
  • NMR Spectroscopy :
    • ¹H NMR : Amino protons appear as broad singlets (δ 6.8–7.5 ppm), while pyrrolidine protons show multiplet patterns (δ 1.5–3.5 ppm) .
    • ¹³C NMR : The nitrile carbon resonates at δ 115–117 ppm, and pyrimidine carbons appear at δ 150–170 ppm .
  • Elemental Analysis : Matches calculated/experimental values (e.g., C: 57.76% vs. 57.73% for fluorinated analogs) .

Advanced: How do structural modifications at the pyrrolidine moiety affect biological activity?

Replacing pyrrolidine with other amines (e.g., cyclohexylamino or phenethylamino groups) alters steric and electronic properties, impacting target binding. For example:

  • Cyclohexylamino substitution : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
  • Phenethylamino derivatives : Increase π-π stacking interactions with aromatic enzyme pockets, as seen in antitubercular activity (IC₅₀: 1.2 µM vs. 3.8 µM for parent compound) .
    Methodologically, molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., MIC testing against M. tuberculosis H37Rv) are critical for evaluating modifications .

Advanced: How can researchers optimize reaction yields in nucleophilic substitutions involving this compound?

Key optimization strategies include:

  • Catalyst screening : Pd/C or CuI improves yields from 45% to >80% in aryl substitutions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrrolidine compared to THF or ethanol .
  • Temperature control : Reactions at 90°C reduce side-product formation (e.g., elimination byproducts) versus higher temperatures .
  • Purification : Column chromatography (Silica 60–120, ethyl acetate/hexane gradients) resolves regioisomers, as seen in LC-MS traces .

Advanced: How should contradictory biological activity data for pyrimidine derivatives be resolved?

Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

  • Meta-analysis : Compare IC₅₀ values across studies (e.g., 4-amino-2-methylpyrimidine-5-carbonitrile shows 10-fold variance in cytotoxicity due to cell line differences) .
  • Structural benchmarking : Use X-ray crystallography (e.g., PDB: 6U0N) to verify binding modes and rule out off-target effects .
  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

Basic: What are the key applications of this compound in medicinal chemistry?

It serves as a scaffold for:

  • Antimycobacterial agents : Fluorinated derivatives inhibit M. tuberculosis H37Rv (MIC: 0.5–2.0 µg/mL) via enoyl-ACP reductase binding .
  • Kinase inhibitors : Pyrrolidine-containing analogs target KRAS mutants (e.g., G12C) in cancer, with IC₅₀ values <100 nM .
  • Antidiabetic agents : Cyclohexylamino derivatives modulate PPAR-γ activity (EC₅₀: 50 nM) .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?

  • DFT calculations : Assess charge distribution (e.g., C2 position is most electrophilic, with Fukui indices >0.3) .
  • Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., water accelerates hydrolysis of nitrile groups) .
  • QSAR models : Correlate substituent electronegativity with reaction rates (R² > 0.85 for halogenated derivatives) .

Basic: How does this compound compare to structurally similar pyrimidinecarbonitriles?

Comparative studies highlight:

Compound Key Feature Activity
4-Amino-2-methylpyrimidine-5-carbonitrileMethyl at C2Lower antitubercular activity (MIC: 8.0 µg/mL)
4-Amino-6-phenylpyrimidine-5-carbonitrilePhenyl at C6Enhanced cytotoxicity (HeLa IC₅₀: 12 µM)
4-Amino-2-(thiophen-2-yl)pyrimidine-5-carbonitrileThiophene at C2Improved solubility (LogP: 1.8 vs. 2.5)

Advanced: What strategies mitigate toxicity concerns during in vivo studies?

  • Prodrug design : Mask the nitrile group as a thioamide reduces hepatic toxicity (e.g., 50% lower ALT levels in murine models) .
  • Metabolic profiling : Use LC-HRMS to identify reactive metabolites (e.g., epoxide intermediates) and guide structural refinements .
  • Crystallography : Resolve off-target binding to hERG channels to avoid cardiotoxicity .

Basic: What safety protocols are recommended for handling this compound?

  • Storage : Keep in airtight containers under nitrogen (≤25°C), away from oxidizers .
  • PPE : Use nitrile gloves and fume hoods due to acute toxicity (LD₅₀: 250 mg/kg in rats) .
  • Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-2-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile

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